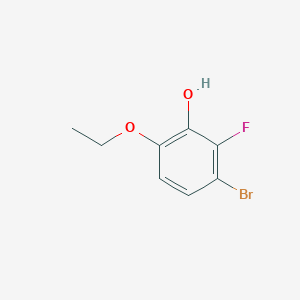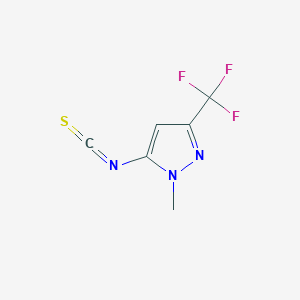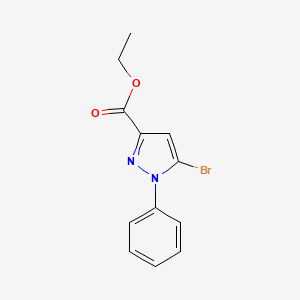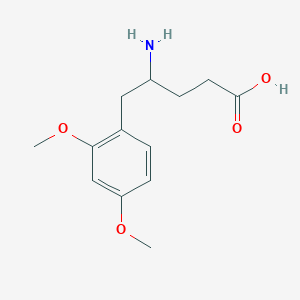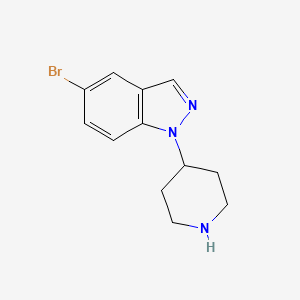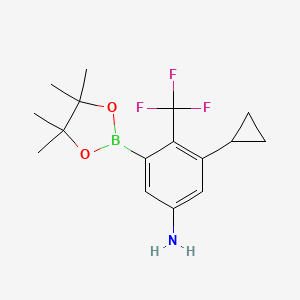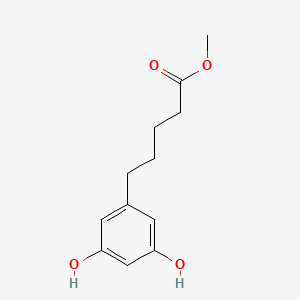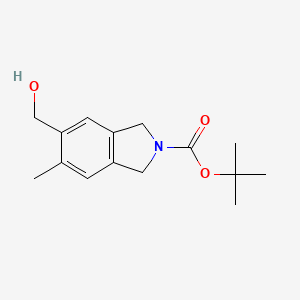
Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, a hydroxymethyl group, and a methyl group attached to an isoindole ring, making it a valuable molecule in synthetic chemistry and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting with the construction of the isoindole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity, and the process is often carried out under inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.
Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry: The compound's stability and reactivity make it useful in industrial applications, such as the production of advanced materials and chemical intermediates. Its versatility allows for its incorporation into a wide range of products.
Wirkmechanismus
The mechanism by which tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound shares the tert-butyl and hydroxymethyl groups but has a different core structure.
Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with a cyano group instead of the methyl group.
Uniqueness: Tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl 5-(hydroxymethyl)-6-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-5-11-7-16(14(18)19-15(2,3)4)8-12(11)6-13(10)9-17/h5-6,17H,7-9H2,1-4H3 |
InChI-Schlüssel |
CTPPXESODFGFST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



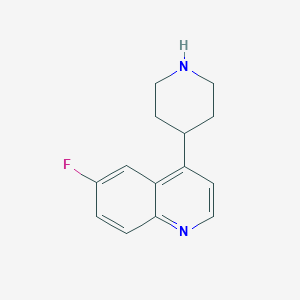
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

